molecular formula C18H28O3 B1217995 8-(4-Oxo-5-pent-2-enylcyclopent-2-en-1-yl)octanoic acid

8-(4-Oxo-5-pent-2-enylcyclopent-2-en-1-yl)octanoic acid

Cat. No.: B1217995
M. Wt: 292.4 g/mol
InChI Key: PMTMAFAPLCGXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Oxo-5-pent-2-enylcyclopent-2-en-1-yl)octanoic acid is a complex organic compound with the molecular formula C18H28O3. This compound is known for its unique structure, which includes a cyclopentene ring fused with an octanoic acid chain.

Scientific Research Applications

8-(4-Oxo-5-pent-2-enylcyclopent-2-en-1-yl)octanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating inflammatory diseases.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Oxo-5-pent-2-enylcyclopent-2-en-1-yl)octanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a pentenyl-substituted cyclopentene derivative, followed by oxidation to introduce the oxo group. The final step involves the addition of the octanoic acid chain under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

8-(4-Oxo-5-pent-2-enylcyclopent-2-en-1-yl)octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 8-(4-Oxo-5-pent-2-enylcyclopent-2-en-1-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The oxo group and the cyclopentene ring play crucial roles in its biological activity. The compound may interact with enzymes and receptors, modulating various biochemical pathways to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical reactions, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

8-(4-oxo-5-pent-2-enylcyclopent-2-en-1-yl)octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,13-16H,2,4-6,8-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTMAFAPLCGXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(C=CC1=O)CCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860829
Record name 8-[4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67204-66-4
Record name 4-Oxo-5-(2-penten-1-yl)-2-cyclopentene-1-octanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67204-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-[4-Oxo-5-(pent-2-en-1-yl)cyclopent-2-en-1-yl]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-(4-Oxo-5-pent-2-enylcyclopent-2-en-1-yl)octanoic acid
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8-(4-Oxo-5-pent-2-enylcyclopent-2-en-1-yl)octanoic acid
Reactant of Route 3
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8-(4-Oxo-5-pent-2-enylcyclopent-2-en-1-yl)octanoic acid
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8-(4-Oxo-5-pent-2-enylcyclopent-2-en-1-yl)octanoic acid
Reactant of Route 5
8-(4-Oxo-5-pent-2-enylcyclopent-2-en-1-yl)octanoic acid
Reactant of Route 6
8-(4-Oxo-5-pent-2-enylcyclopent-2-en-1-yl)octanoic acid

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